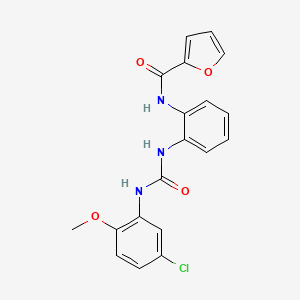

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-26-16-9-8-12(20)11-15(16)23-19(25)22-14-6-3-2-5-13(14)21-18(24)17-7-4-10-27-17/h2-11H,1H3,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBSMVQQORCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring, a carboxamide group, and a chloro-substituted phenyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:

- Induction of Apoptosis : Many derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Antioxidant Activity : Compounds like this compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes.

- Inhibition of Nitrosative Stress : Some studies suggest that this compound can mitigate nitrosative stress, which is implicated in various pathologies including cancer.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

-

Cytoprotective Effects in Colon Cells :

A study demonstrated that pretreatment with BK3C231 (a related compound) significantly reduced DNA strand breaks and mitochondrial damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). This protective effect was attributed to the compound's ability to inhibit nitrosative stress, suggesting a promising role for similar compounds in chemoprevention strategies . -

Antitumor Activity :

In experiments using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), compounds with structural similarities to this compound exhibited significant cytotoxic effects. The mechanism involved the activation of apoptotic pathways, highlighting the potential for these compounds in cancer therapeutics .

Research Findings

Recent investigations have focused on the synthesis and evaluation of various derivatives of furan-based carboxamides. These studies have revealed that modifications to the phenyl and furan rings can enhance biological activity, particularly against specific cancer types.

Moreover, computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in apoptosis and cell cycle regulation. Such approaches are crucial for optimizing lead compounds for further development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide is , with a molecular weight of 353.76 g/mol. The compound features a furan ring, a carboxamide group, and a chloro-substituted methoxyphenyl moiety, which contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : Compounds in this class have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

- Inhibition of Cell Proliferation : They can interfere with cell cycle progression, particularly in breast and colon cancer cell lines, demonstrating IC50 values in the nanomolar range .

Cytoprotective Effects

A study on a structurally related compound (BK3C231) demonstrated its cytoprotective effects against oxidative stress-induced damage in human colon fibroblast cells. The mechanism involved the inhibition of nitrosative stress and the preservation of mitochondrial integrity, suggesting that this compound may also possess similar protective qualities .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.